molecular formula C26H36O8 B016852 Retinoyl beta-glucuronide CAS No. 401-10-5

Retinoyl beta-glucuronide

Cat. No. B016852
CAS RN: 401-10-5
M. Wt: 476.6 g/mol
InChI Key: MTGFYEHKPMOVNE-NEFMKCFNSA-N
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Description

Retinoyl beta-glucuronide is a biologically active metabolite of vitamin A, considered a detoxification product of retinoic acid. It has been implicated in various roles related to the functions of vitamin A, including serving as a source for retinoic acid and potentially acting as a vehicle for its transport to target tissues. Despite being seen as a detoxification product, retinoyl beta-glucuronide exhibits significant biological activity and plays a role in vitamin A's function within the body (Barua, 1997).

Synthesis Analysis

Retinoyl beta-glucuronide can be synthesized through various chemical procedures. One method involves the reaction of all-trans-retinoic acid with the tetrabutylammonium salt of glucuronic acid via imidazole or triazole derivatives, yielding high yields up to 79% (Becker, Barua, & Olson, 1996). Another approach utilizes all-trans retinoyl fluoride reacting with the lactone of glucuronic acid, leading to retinoyl beta-glucuronide after hydrolysis, with an overall yield of 20-25% (Barua & Olson, 1985).

Molecular Structure Analysis

Retinoyl beta-glucuronide's structure has been elucidated through various spectroscopic methods, including UV-visible, infrared, and 1H-NMR spectra. Its identity and purity have been confirmed by mass spectrometry, elementary analysis, and susceptibility to hydrolysis by beta-glucuronidase (Barua & Olson, 1985).

Chemical Reactions and Properties

This compound exhibits interesting chemical behavior, particularly in its metabolism within the body. For instance, when fed to vitamin A-deficient rats, retinoyl beta-glucuronide is rapidly converted into retinoic acid, demonstrating its role in vitamin A metabolism and function. Notably, it has been found in human blood as a normal endogenous component, pointing to its physiological relevance (Barua & Olson, 1986).

Physical Properties Analysis

The physical properties of retinoyl beta-glucuronide, such as solubility and stability, have been studied in various contexts, highlighting its water-soluble nature, which is significant for its biological functions and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, are crucial for understanding retinoyl beta-glucuronide's role in vivo. It has been shown not to bind significantly to cellular retinoic acid-binding proteins or nuclear receptors of retinoic acid, suggesting a unique mode of action distinct from retinoic acid itself (Sani, Barua, Hill, Shih, & Olson, 1992).

Scientific Research Applications

  • Cancer Treatment and Cell Differentiation : Retinoyl beta-D-glucuronide shows promise as an antineoplastic agent, particularly in arresting the proliferation of HL-60 cells and inducing their differentiation into mature granulocytes (Zile et al., 1987). It also demonstrates potential in preventing and treating neoplasms, as indicated by studies involving N-(4-hydroxyphenyl) retinamide (Formelli, Barua, & Olson, 1996).

  • Skin Disorders : Its therapeutic applications extend to treating skin disorders, such as acne, with studies showing its efficacy similar to that of retin-A and retinol (Gunning, Barua, Lloyd, & Olson, 1994). Additionally, topical 0.16% retinoyl -glucuronide has been found effective in treating mild to moderate acne in Asian-Indian patients (Goswami, Baishya, Barua, & Olson, 1999).

  • Mammary Gland Development and Cancer Chemoprevention : Its role in inhibiting prolactin-induced mammary gland development suggests potential as a cancer chemopreventive agent (Mehta, Barua, Olson, & Moon, 1991).

  • Metabolism in Vitamin A Deficiency : Studies also show its increased specific activity in vitamin A-deficient rat livers, underlining its significance in vitamin A metabolism (Miller & DeLuca, 1986).

  • Vitamin A Function : Retinoyl beta-glucuronide is a natural metabolite of vitamin A, playing a significant role in its function and offering potential for rapid retinoic acid treatment (Becker, Barua, & Olson, 1996).

  • Other Applications : It has been studied for its lack of significant affinity for retinoic acid receptor proteins, suggesting its biological activity may be due to slowly released retinoic acid (Sani, Barua, Hill, Shih, & Olson, 1992). Additionally, its effects in mammary glands are independent of retinoid binding proteins (Mehta, Barua, Olson, & Moon, 1992).

Safety And Hazards

Retinoyl beta-glucuronide has emerged as a biologically active, water-soluble, natural retinoid with relatively few toxic and teratogenic effects . It may or may not be teratogenic, depending on the mode of administration and the species in which it is used .

Future Directions

Retinoyl beta-glucuronide may present a valuable clinical opportunity in schizophrenia via novel pharmacotherapies and dietary intervention . It may also be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers . Further work is required to expand on the largely observational data collected thus far and confirm causality .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGFYEHKPMOVNE-NEFMKCFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274187
Record name Retinoyl beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinoyl b-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Retinoyl beta-glucuronide

CAS RN

401-10-5
Record name Retinoyl β-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinoyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinoyl beta-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINOYL .BETA.-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinoyl b-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
249
Citations
MH Zile, HK Schnoes… - Proceedings of the …, 1980 - National Acad Sciences
… The resulting mass spectra established the structure to be retinoyl beta-glucuronide. Retinoyl glucuronide was rapidly excreted into the bile: the excretion was complete by 12 hr after …
Number of citations: 63 www.pnas.org
AB Barua, RO Batres, JA Olson - The American journal of …, 1989 - academic.oup.com
… component of human blood, as have retinoyl beta-glucuronide and retinoic acid. The mean … During a single day, concentrations of retinyl beta-glucuronide, retinoyl beta-glucuronide, …
Number of citations: 37 academic.oup.com
Romans, Barua, Olson - International journal for vitamin and …, 2003 - econtent.hogrefe.com
The purpose of this study was to examine the pharmacokinetics of a single dose (6.3 mumol, 3 mg) of all-trans retinoyl beta-glucuronide (RAG), when given either orally in corn oil or by …
Number of citations: 7 econtent.hogrefe.com
AB Barua, JA Olson - Journal of Lipid Research, 1985 - Elsevier
… solution to give the lactone of retinoyl beta-glucuronide, along with other retinoyl glucurono-… acid, retinoyl beta-glucuronide, in about 80% yield. Pure all-trans retinoyl beta-glucuronide (…
Number of citations: 33 www.sciencedirect.com
F Formelli, AB Barua, JA Olson - The FASEB Journal, 1996 - Wiley Online Library
N‐(4‐Hydroxyphenyl) retinamide (4HPR) and retinoyl beta‐glucuronide (RAG) are two derivatives of all‐trans retinoic acid (RA) that show properties both similar to as well as different …
Number of citations: 148 faseb.onlinelibrary.wiley.com
N Sidell, S Sawatsri, MJ Connor, AB Barua… - … et Biophysica Acta (BBA …, 2000 - Elsevier
After the subcutaneous injection of retinoyl β-glucuronide (RAG), both RAG and retinoic acid (RA), formed by the hydrolysis of RAG in vivo, achieved peak plasma concentrations within …
Number of citations: 12 www.sciencedirect.com
A Ueltschy, D Gunning, A Barua… - International journal for …, 2002 - econtent.hogrefe.com
… of single subcutaneous injections (sc) of graded doses (20, 40, 80, 160, 320, and 480 mumol/kg body weight (BW) of all-trans retinoic acid (RA) and all-trans retinoyl beta-glucuronide (…
Number of citations: 4 econtent.hogrefe.com
AB Barua, JA Olson - Biochemical Journal, 1989 - portlandpress.com
All-trans-[11-3H]retinoyl beta-glucuronide (RAG) was synthesized in a single step from all-trans-[11-3H]retinoyl fluoride, with a 24% yield. After its intraperitoneal injection into rats, RAG …
Number of citations: 53 portlandpress.com
CC Zouboulis, H Seltmann, U Hettmannsperger… - Journal of investigative …, 1999 - Elsevier
Retinol and retinyl esters are converted with time to slowly increasing amounts of all-trans retinoic acid (RA) in cultured human keratinocytes. Exogenous RA has been shown to limit …
Number of citations: 23 www.sciencedirect.com
AB Barua, DB Gunning, JA Olson - Biochemical Journal, 1991 - portlandpress.com
… administered orally to rats either as a large dose (115 micrograms = 0.38 mumol/rat) or mixed with unlabelled RA as a huge dose (22 mg = 73.33 mumol/rat), retinoyl beta-glucuronide (…
Number of citations: 39 portlandpress.com

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